molecular formula C11H24OS2 B3044889 2,11-Bis(sulfanyl)undecan-1-ol CAS No. 100536-94-5

2,11-Bis(sulfanyl)undecan-1-ol

Cat. No.: B3044889
CAS No.: 100536-94-5
M. Wt: 236.4 g/mol
InChI Key: BUBSDHUORWWPLY-UHFFFAOYSA-N
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Description

2,11-Bis(sulfanyl)undecan-1-ol is a linear aliphatic compound featuring a hydroxyl group at position 1 and two sulfanyl (-SH) groups at positions 2 and 11. Its applications may span organic synthesis, materials science, and coordination chemistry, where its dual functionality allows for versatile chemical modifications.

Properties

CAS No.

100536-94-5

Molecular Formula

C11H24OS2

Molecular Weight

236.4 g/mol

IUPAC Name

2,11-bis(sulfanyl)undecan-1-ol

InChI

InChI=1S/C11H24OS2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11-14H,1-10H2

InChI Key

BUBSDHUORWWPLY-UHFFFAOYSA-N

SMILES

C(CCCCC(CO)S)CCCCS

Canonical SMILES

C(CCCCC(CO)S)CCCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 1-Undecanol and 2-Undecanol

Key differences include:

  • Polarity and Solubility: The hydroxyl group in 1-undecanol dominates its polarity, making it moderately soluble in polar solvents like ethanol. In contrast, 2,11-bis(sulfanyl)undecan-1-ol’s sulfanyl groups introduce additional non-polar character, likely enhancing solubility in organic solvents such as dimethylformamide (DMF) .
  • Boiling Points: 1-Undecanol has a boiling point of 243°C , while this compound is expected to exhibit a higher boiling point due to increased molecular weight and intermolecular interactions (e.g., hydrogen bonding via -OH and weaker S-H···S interactions).
  • Reactivity: The sulfanyl groups in this compound enable thiol-specific reactions (e.g., disulfide formation), absent in 1-undecanol or 2-undecanol.

Table 1: Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₁₁H₂₄OS₂ 236.43 ~260 (estimated) -OH, -SH (x2)
1-Undecanol C₁₁H₂₄O 172.31 243 -OH
2-Undecanol C₁₁H₂₄O 172.31 227 -OH

Comparison with 11-(Tritylthio)undecan-1-ol

A related synthetic intermediate, 11-(tritylthio)undecan-1-ol, shares structural similarities but differs critically:

  • Substitution Pattern : Only one sulfanyl group (protected by a trityl group) is present at position 11, compared to two unprotected sulfanyl groups in this compound .
  • Reactivity : The trityl group in the former acts as a protecting group, limiting thiol reactivity until deprotection. In contrast, this compound offers two reactive -SH groups, enabling simultaneous participation in redox or coordination reactions.
  • Applications : The trityl-protected compound is primarily a synthetic precursor, whereas the bis-sulfanyl derivative may serve as a ligand for metal complexes or a crosslinking agent.

Comparison with Alkyne-Containing Analogs: 10-Undecyn-1-ol

10-Undecyn-1-ol (C₁₁H₂₀O) features a terminal alkyne (-C≡CH) and a hydroxyl group . Key distinctions include:

  • Functional Group Reactivity : The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while sulfanyl groups favor nucleophilic substitution or oxidation.
  • Polarity : The alkyne’s sp-hybridized carbon reduces polarity compared to the electron-rich sulfanyl groups, affecting solubility profiles.

Comparison with Tricyclic Alcohols

3,3,7,11-Tetramethyltricyclo[5.4.0.0⁴,¹¹]undecan-1-ol, a tricyclic alcohol , highlights how structural complexity alters properties:

  • Steric Effects : The rigid tricyclic framework limits conformational flexibility, unlike the linear this compound.
  • Thermal Stability : Ring strain in the tricyclic compound may reduce thermal stability compared to the more flexible bis-sulfanyl derivative.

Table 2: Reactivity and Application Comparison

Compound Key Reactivity Potential Applications
This compound Disulfide formation, metal coordination Ligands, crosslinkers, surfactants
11-(Tritylthio)undecan-1-ol Deprotection to free thiol Synthetic intermediates
10-Undecyn-1-ol Click chemistry Polymer synthesis, bioconjugation

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